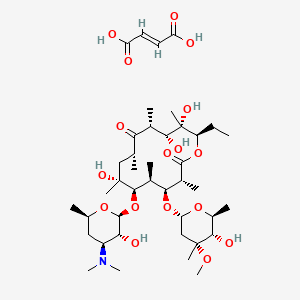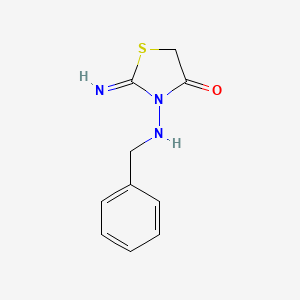
2-Amino-3-(benzylideneamino)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(benzylideneamino)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of both amino and benzylideneamino groups in its structure allows for various chemical modifications, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzylideneamino)-4-thiazolidinone typically involves the condensation of 2-aminothiazolidin-4-one with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(benzylideneamino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells. Also shows antioxidant properties, which can help in preventing oxidative stress-related diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The biological activity of 2-Amino-3-(benzylideneamino)-4-thiazolidinone is attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparaison Avec Des Composés Similaires
2-Amino-3-(benzylideneamino)-4-thiazolidinone can be compared with other thiazolidinone derivatives and similar heterocyclic compounds:
2-Amino-4-thiazolidinone: Lacks the benzylideneamino group, resulting in different biological activities.
3-Benzylidene-4-thiazolidinone:
2-Amino-3-cyanothiophene: Another heterocyclic compound with different functional groups and biological activities.
The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical modifications and a wide range of biological activities.
Propriétés
Numéro CAS |
152449-58-6 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-(benzylamino)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3OS/c11-10-13(9(14)7-15-10)12-6-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
Clé InChI |
FBSQEKATUGLOOF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=N)S1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






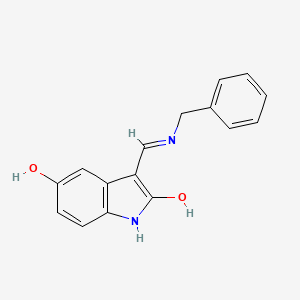

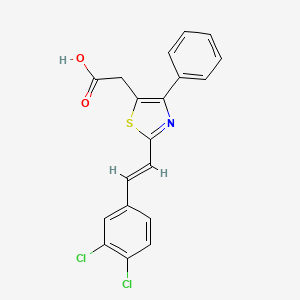


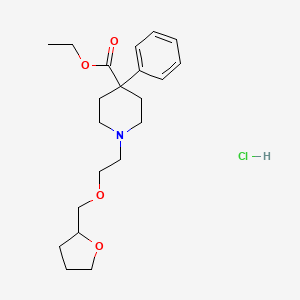
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
